![molecular formula C16H25NO2 B13099348 2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid](/img/structure/B13099348.png)
2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid is an organic compound with the molecular formula C16H25NO2 It is characterized by the presence of a phenylacetic acid core substituted with a bis(2-methylpropyl)amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid typically involves the reaction of phenylacetic acid with bis(2-methylpropyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and applications in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biochemical effects. The specific pathways involved depend on the context of its use and the biological systems being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[Bis(2-methylpropyl)amino]-2-phenylpropanoic acid
- 2-[Bis(2-methylpropyl)amino]-2-phenylbutanoic acid
- 2-[Bis(2-methylpropyl)amino]-2-phenylpentanoic acid
Uniqueness
2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H25NO2 |
|---|---|
Poids moléculaire |
263.37 g/mol |
Nom IUPAC |
2-[bis(2-methylpropyl)amino]-2-phenylacetic acid |
InChI |
InChI=1S/C16H25NO2/c1-12(2)10-17(11-13(3)4)15(16(18)19)14-8-6-5-7-9-14/h5-9,12-13,15H,10-11H2,1-4H3,(H,18,19) |
Clé InChI |
SGJVCNCXIJHYIN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(CC(C)C)C(C1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-4H-pyrimido[2,1-c][1,2,4]triazine](/img/structure/B13099268.png)

![2-([1,1'-Biphenyl]-2-yloxy)-4,5-dichloroaniline](/img/structure/B13099279.png)
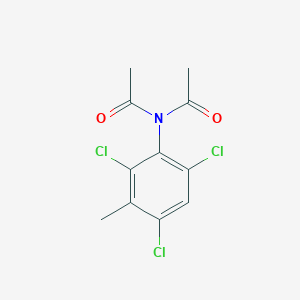


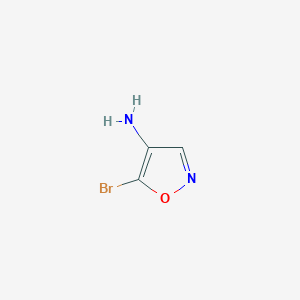
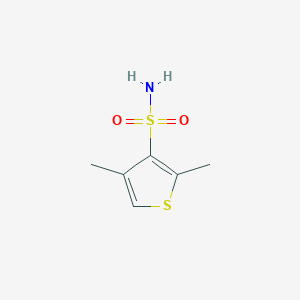
![Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13099315.png)
![[(2R,3R,4S,5R)-3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate;hydrochloride](/img/structure/B13099326.png)
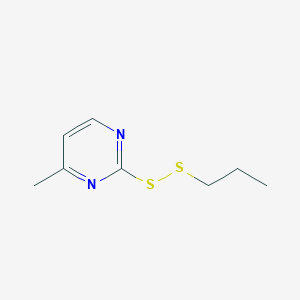
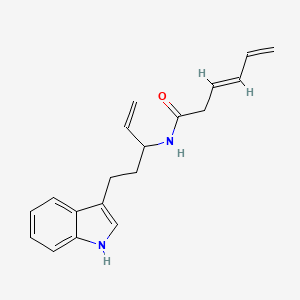
![7-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one](/img/structure/B13099346.png)
![4-Butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13099349.png)
